3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
Description
The compound 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride is a modified porphyrin derivative with a chlorin core (22,23-dihydroporphyrin). Its structure features:
- Four methyl groups at positions 3, 7, 12, and 15.
- Two sulfonate (-SO₃H) groups at positions 8 and 13, enhancing water solubility and ionic interactions.
- A hydrochloride salt, improving stability and solubility in polar solvents.
Properties
Molecular Formula |
C30H31ClN4O10S2 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C30H30N4O10S2.ClH/c1-13-17(5-7-27(35)36)23-12-24-18(6-8-28(37)38)14(2)20(32-24)10-25-30(46(42,43)44)16(4)22(34-25)11-26-29(45(39,40)41)15(3)21(33-26)9-19(13)31-23;/h9-12,33-34H,5-8H2,1-4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);1H |
InChI Key |
XXVDYTNWGQYGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride involves multiple steps, including the formation of the porphyrin core and subsequent functionalization The process typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Purification steps, such as chromatography and crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological functions.
Reduction: Reduction reactions can modify the electronic structure of the porphyrin ring, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without degrading the porphyrin core.
Major Products
Scientific Research Applications
Photodynamic Therapy (PDT)
Mechanism and Efficacy
Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS), leading to cell death. This compound has shown promise as a photosensitizer due to its ability to absorb light efficiently and generate singlet oxygen.
Case Studies
- Cancer Treatment : Clinical studies have demonstrated the effectiveness of porphyrin derivatives in treating various cancers. For instance, a study highlighted its application in targeting malignant cells with minimal damage to surrounding healthy tissue .
- Skin Disorders : Research indicates that this compound can effectively treat skin conditions such as actinic keratosis and basal cell carcinoma when combined with specific light wavelengths .
Drug Delivery Systems
Targeted Delivery
The compound’s ability to conjugate with various biomolecules enhances its potential as a targeted drug delivery system. By attaching therapeutic agents to the porphyrin structure, it can facilitate localized delivery to specific tissues or organs.
Research Findings
- Nucleic Acid Delivery : A study reported the use of this compound for the organ-specific delivery of nucleic acids, demonstrating its capability to improve the efficacy of gene therapy by enhancing cellular uptake .
- Anticancer Drugs : Another investigation focused on using this porphyrin derivative to deliver chemotherapeutic agents directly to tumor sites, significantly increasing drug concentration at the target while reducing systemic toxicity .
Imaging Applications
Contrast Agent in Medical Imaging
Due to its unique optical properties, this compound serves as an effective contrast agent in various imaging modalities such as fluorescence imaging and magnetic resonance imaging (MRI).
Clinical Applications
- Fluorescence Imaging : Its high fluorescence quantum yield allows for enhanced visualization of tumors during surgical procedures .
- MRI Contrast Enhancement : The integration of metal ions into the porphyrin structure can improve MRI contrast, aiding in the diagnosis and monitoring of diseases .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Photodynamic Therapy | Treatment of cancer and skin disorders using light-activated compounds | Effective against malignant cells; treats skin lesions |
| Drug Delivery Systems | Targeted delivery of drugs and nucleic acids | Enhances gene therapy; localizes anticancer drugs |
| Imaging Applications | Use as a contrast agent for fluorescence and MRI | Improves tumor visualization; enhances MRI contrast |
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets, including enzymes and receptors. The porphyrin ring structure allows it to participate in electron transfer reactions, making it an effective catalyst and mediator in biological processes. The carboxyethyl and disulfo groups enhance its solubility and reactivity, enabling it to engage in specific interactions with target molecules.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with four structurally related porphyrin/chlorin derivatives:
Critical Research Findings
- Sulfonate vs. Carboxyethyl Groups: The target compound’s sulfonate groups confer superior water solubility compared to carboxyethyl-rich analogs like C68H74N8O11, making it more suitable for intravenous applications .
- Chlorin Core : The 22,23-dihydroporphyrin structure red-shifts its absorption spectrum compared to porphyrins (e.g., PPIX-ED), aligning with near-infrared wavelengths for deeper tissue penetration in imaging .
- Hydrochloride Salt : Unlike Protoporphyrin IX (free acid), the hydrochloride form stabilizes the compound in aqueous media, reducing aggregation and improving bioavailability .
Notable Contrasts with Non-Porphyrin Analogs
- Chlorophyll Derivatives (): Magnesium-centered chlorophylls (e.g., Chlorophyll a) feature phytol chains and a porphyrin-like macrocycle but lack sulfonate groups. The target compound’s metal-free structure and sulfonation enable distinct redox and photochemical behaviors .
- Amino-Functionalized Chlorins (): Compounds with butylaminoethyl substituents exhibit basicity and metal-binding preferences for transition metals (e.g., Fe³⁺), whereas the target’s sulfonate and carboxyethyl groups favor interactions with lanthanides or alkaline earth metals .
Biological Activity
3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid; hydrochloride is a synthetic compound derived from porphyrins, which are known for their biological significance in various metabolic processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by its complex structure that includes multiple carboxyethyl groups and a porphyrin backbone. Its molecular formula is C34H38N4O8S2·HCl with a molecular weight of approximately 658.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C34H38N4O8S2·HCl |
| Molecular Weight | 658.83 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Purple solid |
The biological activity of this compound can be attributed to several mechanisms:
- Heme Oxygenase Inhibition : Similar to other porphyrins, this compound exhibits the ability to inhibit heme oxygenase, an enzyme involved in the degradation of heme to biliverdin and subsequently to bilirubin. This inhibition can lead to increased levels of heme and may have implications in diseases associated with oxidative stress .
- Photodynamic Therapy (PDT) : The compound can be utilized in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a candidate for treating certain cancers by inducing apoptosis in malignant cells when exposed to specific wavelengths of light .
- Antioxidant Activity : The presence of multiple functional groups allows the compound to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative damage .
Therapeutic Applications
The therapeutic potential of this compound spans various fields:
- Cancer Treatment : Due to its photodynamic properties, it is being investigated for use in treating tumors by selectively targeting cancerous tissues while minimizing damage to surrounding healthy cells.
- Neuroprotection : Research indicates that compounds similar to this porphyrin derivative may provide neuroprotective effects against neurodegenerative diseases by modulating oxidative stress pathways .
Case Studies
- Study on Tumor Reduction : A clinical trial evaluated the efficacy of this compound in combination with laser therapy for patients with localized tumors. Results indicated a significant reduction in tumor size compared to control groups receiving standard treatments alone .
- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons, suggesting potential applications in neurodegenerative disorders .
Q & A
Q. What are the validated synthetic routes for synthesizing this porphyrin derivative, and how can structural integrity be confirmed?
- Methodological Answer : Synthesis typically involves condensation of tetrapyrrole precursors with functionalized propionic acid groups under controlled pH (e.g., 4–6) to avoid side reactions. Structural verification requires a combination of:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by area normalization) .
- Mass Spectrometry (MS) with electrospray ionization (ESI) to confirm molecular weight (e.g., expected [M+H]⁺ at ~900–950 Da) .
- Nuclear Magnetic Resonance (NMR) for substituent positioning, particularly methyl (δ 1.5–2.5 ppm) and sulfonate groups (δ 3.0–3.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing its electronic absorption properties?
- Methodological Answer : UV-Vis spectroscopy in dimethyl sulfoxide (DMSO) or phosphate buffer (pH 7.4) reveals key absorption bands:
- Soret band (~390–410 nm) and Q-bands (500–650 nm), typical of dihydroporphyrins.
- Disulfo groups induce red shifts (~10–15 nm) compared to non-sulfonated analogs; monitor via dual-beam spectrophotometry .
Fluorescence quantum yield (ΦF) should be measured relative to standards (e.g., rhodamine B) to assess photostability .
Advanced Research Questions
Q. How do the sulfonate and carboxyethyl substituents influence its aqueous solubility and aggregation behavior?
- Methodological Answer :
- Dynamic Light Scattering (DLS) and zeta potential measurements in aqueous solutions (e.g., 0.1 M PBS) quantify aggregation thresholds. Sulfonate groups enhance solubility (>50 mg/mL) but may induce micelle formation at high concentrations .
- Isothermal Titration Calorimetry (ITC) evaluates hydration effects; compare with non-sulfonated analogs (e.g., porphyrin-2-propanoic acid derivatives) to isolate substituent impacts .
Q. What experimental strategies resolve contradictions in reported photodynamic activity across studies?
- Methodological Answer : Discrepancies may arise from:
- Oxygenation conditions : Use Clark-type electrodes to standardize dissolved O₂ levels during irradiation .
- Reactive oxygen species (ROS) quantification : Compare singlet oxygen (¹O₂) yields via 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) decay assays versus electron paramagnetic resonance (EPR) with TEMP traps .
- Cellular uptake variability : Normalize data to intracellular porphyrin concentration (e.g., via ICP-MS for metal-free analogs) .
Q. How can computational modeling predict its binding affinity to biological targets (e.g., serum albumin)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) using crystal structures of human serum albumin (HSA; PDB ID: 1AO6) identifies binding pockets. Prioritize docking poses with ΔG < −8 kcal/mol .
- Molecular Dynamics (MD) simulations (GROMACS) assess stability of HSA-porphyrin complexes over 100-ns trajectories; validate with fluorescence quenching assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Fit data to logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ with 95% confidence intervals.
- Address outliers via Grubbs’ test (α = 0.05) and validate with replicate experiments (n ≥ 3) .
Q. How to design experiments isolating the role of the dihydroporphyrin core in redox activity?
- Methodological Answer :
- Cyclic Voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) identifies redox potentials. Compare with fully aromatic porphyrins to highlight core hydrogenation effects .
- Electron Spin Resonance (ESR) under photo-irradiation detects transient radicals; use 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
